molecular formula C17H11FN4 B5304944 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5304944
M. Wt: 290.29 g/mol
InChI Key: XERBNUCXRBMBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine, also known as FPyP, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and CDK6. It has been shown to have potential therapeutic applications in the treatment of cancer, as well as in the study of cell cycle regulation and proliferation.

Mechanism of Action

3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine acts as a competitive inhibitor of CDK4 and CDK6, preventing their interaction with cyclin D1 and thereby blocking the progression of the cell cycle from the G1 to the S phase. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been shown to have other biochemical and physiological effects. It has been found to inhibit the differentiation of adipocytes, which may have implications for the treatment of obesity and related disorders. 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has also been shown to have neuroprotective effects, potentially offering a new avenue for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its selectivity for CDK4 and CDK6, which allows for more precise targeting of the cell cycle. However, one limitation is that 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine. One area of interest is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine's effects on other cellular processes beyond the cell cycle, such as DNA damage repair and chromatin remodeling. Additionally, there is potential for the use of 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine in combination with other cancer treatments to enhance their effectiveness and reduce side effects.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves a multi-step process, starting with the reaction of 4-fluoroaniline and 2-pyridinecarboxaldehyde to form 4-fluoro-2-(pyridin-2-yl)aniline. This intermediate is then reacted with 2-cyanoacetamide in the presence of potassium carbonate to yield the final product, 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine.

Scientific Research Applications

3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, leukemia, and breast cancer. In addition, 3-(4-fluorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-(4-fluorophenyl)-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4/c18-13-6-4-12(5-7-13)14-11-21-22-16(8-10-20-17(14)22)15-3-1-2-9-19-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERBNUCXRBMBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Fluorophenyl)pyrazolo[1,5-A]pyrimidin-7-YL]pyridine

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